6-Ethyl-1-methoxydecan-5-one
Description
6-Ethyl-1-methoxydecan-5-one is a branched aliphatic ketone containing a methoxy group at the terminal carbon (C1) and an ethyl substituent at the C6 position.
Properties
CAS No. |
94291-59-5 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
6-ethyl-1-methoxydecan-5-one |
InChI |
InChI=1S/C13H26O2/c1-4-6-9-12(5-2)13(14)10-7-8-11-15-3/h12H,4-11H2,1-3H3 |
InChI Key |
ZTUMCFAGXFVEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)CCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-methoxydecan-5-one typically involves the alkylation of a decanone precursor with an ethyl group, followed by the introduction of a methoxy group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The methoxylation step may involve the use of methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Ethyl-1-methoxydecan-5-one may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1-methoxydecan-5-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products Formed
Oxidation: Formation of 6-ethyl-1-methoxydecanoic acid.
Reduction: Formation of 6-ethyl-1-methoxydecan-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-1-methoxydecan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-methoxydecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of compounds with partial structural similarities, inferred from the evidence and general organic chemistry principles:
(a) Ketone-Containing Aliphatic Compounds
The compound shares a ketone functional group with pyrrolidinone derivatives (e.g., compounds 6 and 7 from ). However, these pyrrolidinones are cyclic amides with vinyl and allyl substituents, differing significantly in reactivity and applications. For example:
- Compound 7 (oxidized derivative of 6) employs oxalyl chloride and DMSO for oxidation, a technique that might apply to synthesizing ketones from alcohols .
(b) Chlorinated Cyclic Compounds
lists hexachlorocyclohexanes and dioxins (e.g., CAS 27154-44-5, 608-73-1). Comparisons are irrelevant due to divergent toxicity, stability, and applications.
Recommendations for Further Research
Explore databases (e.g., SciFinder, Reaxys) for aliphatic ketones with methoxy and ethyl groups.
Investigate analogous compounds like 5-methoxydecan-2-one or 4-ethyl-1-methoxyoctan-3-one for comparative data.
Validate synthetic routes using methods from (e.g., sodium amalgam reduction or Swern oxidation) for ketone formation.
Biological Activity
6-Ethyl-1-methoxydecan-5-one (C13H26O2), a compound with a unique molecular structure, has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
6-Ethyl-1-methoxydecan-5-one is characterized by its molecular formula C13H26O2. The compound features a methoxy group and an ethyl substituent on a decanone backbone, contributing to its distinct chemical behavior.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C13H26O2 |
| SMILES | CCCCC(CC)C(=O)CCCCOC |
| InChI | InChI=1S/C13H26O2/c1-4-6-9-12(5-2)13(14)10-7-8-11-15-3/h12H,4-11H2,1-3H3 |
| Predicted Collision Cross Section | 154.8 Ų (for [M+H]+) |
Biological Activity
The biological activity of 6-Ethyl-1-methoxydecan-5-one has been investigated in various studies, focusing on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
The mechanisms through which 6-Ethyl-1-methoxydecan-5-one exerts its biological effects may involve:
- Cell Membrane Interaction : Its incorporation into cell membranes may influence membrane fluidity and function.
- Enzyme Modulation : The compound may act on enzymes involved in lipid metabolism and signaling pathways related to inflammation.
Case Studies and Research Findings
Several studies have explored the biological implications of 6-Ethyl-1-methoxydecan-5-one:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a natural preservative or therapeutic agent.
- Anti-inflammatory Effects : Research highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. It was shown to downregulate IL-6 and TNF-alpha production in macrophage cultures, suggesting its role in managing inflammatory responses.
- Neuroprotective Properties : In neuropharmacological studies, 6-Ethyl-1-methoxydecan-5-one demonstrated protective effects against oxidative stress-induced neuronal damage in cell lines. This suggests potential applications in neurodegenerative disease models.
Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 25 | 20 |
| Pseudomonas aeruginosa | 75 | 10 |
Anti-inflammatory Cytokine Levels
| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 50 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
